molecular formula C7H4N4 B13475090 2-Ethynyl-[1,2,4]triazolo[1,5-a]pyrazine

2-Ethynyl-[1,2,4]triazolo[1,5-a]pyrazine

Cat. No.: B13475090
M. Wt: 144.13 g/mol
InChI Key: OZMHEOFSCMLUFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethynyl-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound that features a unique fusion of triazole and pyrazine rings. This compound is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-[1,2,4]triazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a catalyst-free and additive-free reaction . This method is eco-friendly and results in high yields.

Industrial Production Methods: Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and scalability. The use of continuous flow reactors can further enhance the production process by ensuring consistent reaction conditions and high throughput.

Chemical Reactions Analysis

Types of Reactions: 2-Ethynyl-[1,2,4]triazolo[1,5-a]pyrazine undergoes various chemical reactions, including nucleophilic addition, oxidation, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted triazolo-pyrazine derivatives, which can exhibit different biological activities depending on the substituents introduced.

Mechanism of Action

The mechanism of action of 2-Ethynyl-[1,2,4]triazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes such as Janus kinases and acetolactate synthase by binding to their active sites . This binding disrupts the normal function of these enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

  • 1,2,4-Triazolo[1,5-a]pyridines
  • 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines
  • Pyrazolo[3,4-d]pyrimidines

Uniqueness: 2-Ethynyl-[1,2,4]triazolo[1,5-a]pyrazine is unique due to its ethynyl group, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for developing new pharmaceuticals and materials with specialized functions .

Properties

Molecular Formula

C7H4N4

Molecular Weight

144.13 g/mol

IUPAC Name

2-ethynyl-[1,2,4]triazolo[1,5-a]pyrazine

InChI

InChI=1S/C7H4N4/c1-2-6-9-7-5-8-3-4-11(7)10-6/h1,3-5H

InChI Key

OZMHEOFSCMLUFQ-UHFFFAOYSA-N

Canonical SMILES

C#CC1=NN2C=CN=CC2=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.